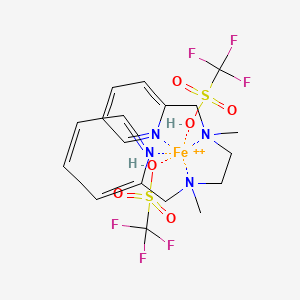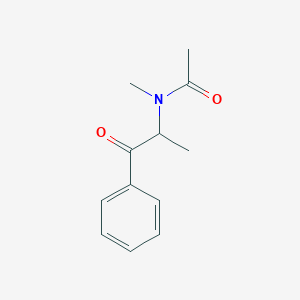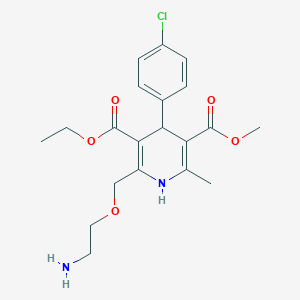
p-Cl-Amlodipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chloro-Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-Amlodipine involves several steps, starting with the preparation of the dihydropyridine ring. This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The p-chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of p-Chloro-Amlodipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反応の分析
Types of Reactions: p-Chloro-Amlodipine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives
科学的研究の応用
Chemistry: p-Chloro-Amlodipine is used as a reference compound in analytical chemistry for the development of new analytical methods, such as HPLC and spectrophotometry .
Biology: In biological research, p-Chloro-Amlodipine is used to study the effects of calcium channel blockers on cellular processes, including cell signaling and ion transport .
Medicine: Medically, p-Chloro-Amlodipine is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and angina .
Industry: In the pharmaceutical industry, p-Chloro-Amlodipine is used in the formulation of combination therapies for hypertension and angina .
作用機序
p-Chloro-Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
類似化合物との比較
Amlodipine: The parent compound, widely used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar uses but different pharmacokinetic properties.
Felodipine: Similar to Amlodipine but with a shorter half-life.
Lercanidipine: A newer calcium channel blocker with improved side effect profile.
Uniqueness: p-Chloro-Amlodipine is unique due to the presence of the p-chloro substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its efficacy or reduce side effects .
特性
分子式 |
C20H25ClN2O5 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3 |
InChIキー |
BZUCPNWDVIHOQI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
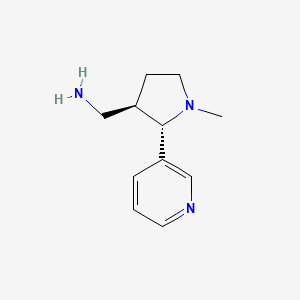

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)



![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
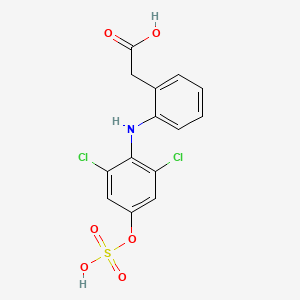
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
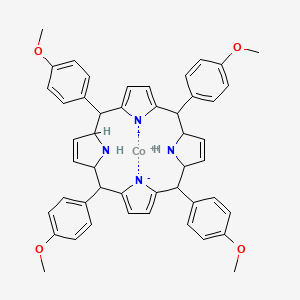
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
